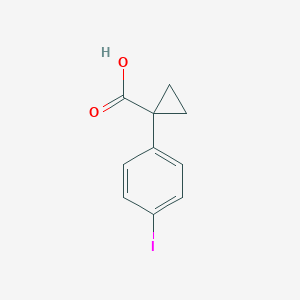

1-(4-Iodophenyl)cyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

1-(4-iodophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSQTTPAFBLSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617172 | |

| Record name | 1-(4-Iodophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124276-89-7 | |

| Record name | 1-(4-Iodophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-(4-Iodophenyl)cyclopropanecarboxylic Acid: Pathways and Methodologies

Abstract

1-(4-Iodophenyl)cyclopropanecarboxylic acid is a pivotal structural motif and a versatile intermediate in the landscape of modern medicinal chemistry and drug development.[1] Its unique combination of a rigid cyclopropane scaffold and a functionalizable iodophenyl group makes it an attractive building block for constructing complex molecular architectures with tailored biological activities. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers, chemists, and professionals in the pharmaceutical sciences. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights into the causality behind critical process choices, ensuring a blend of theoretical knowledge and practical applicability.

Strategic Overview of Synthetic Approaches

The synthesis of 1-(4-iodophenyl)cyclopropanecarboxylic acid fundamentally involves the construction of a cyclopropane ring appended to a 4-iodophenyl moiety. The choice of strategy is often dictated by the availability of starting materials, desired scale, and tolerance for specific reagents. Three robust and widely recognized pathways are detailed herein:

-

Pathway A: Simmons-Smith Cyclopropanation of a 4-iodocinnamate precursor. This classic route offers high stereospecificity.

-

Pathway B: Kulinkovich Reaction and Subsequent Oxidation . This approach builds the cyclopropane ring from a 4-iodobenzoate ester, creating a cyclopropanol intermediate that is then oxidized.

-

Pathway C: Transition Metal-Catalyzed Cyclopropanation using a diazo compound and a 4-iodostyrene substrate. This method is notable for its efficiency and adaptability to asymmetric synthesis.

The logical flow for selecting and executing these pathways is outlined below.

Caption: Logical workflow for the synthesis of the target compound.

Pathway A: The Simmons-Smith Cyclopropanation Route

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity.[2][3][4] It involves the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc. For our target molecule, the most logical precursor is an ester of 4-iodocinnamic acid.

Mechanistic Rationale

The reaction proceeds via the formation of an iodomethylzinc iodide (ICH₂ZnI) carbenoid or a related species. This electrophilic carbenoid is delivered to both carbons of the alkene double bond in a concerted, cheletropic reaction.[2] This concerted mechanism ensures that the stereochemistry of the starting alkene is preserved in the cyclopropane product. The use of diethylzinc (the Furukawa modification) often provides a more reactive and soluble reagent, leading to improved yields and milder reaction conditions.[3]

Caption: The Simmons-Smith pathway from a cinnamate ester.

Experimental Protocol

Step 1: Cyclopropanation of Ethyl 4-iodocinnamate

-

To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add dry dichloromethane (DCM).

-

Cool the solvent to 0 °C in an ice bath.

-

Slowly add diethylzinc (1.0 M solution in hexanes, 2.2 equivalents) via syringe.

-

To this stirring solution, add diiodomethane (2.2 equivalents) dropwise, maintaining the temperature at 0 °C. A white precipitate may form.

-

Stir the mixture for 20 minutes at 0 °C to allow for carbenoid formation.

-

Add a solution of ethyl 4-iodocinnamate (1.0 equivalent) in dry DCM dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield ethyl 1-(4-iodophenyl)cyclopropanecarboxylate.

Step 2: Saponification to the Carboxylic Acid

-

Dissolve the purified ester from Step 1 in a mixture of ethanol and water.

-

Add sodium hydroxide (NaOH, 3-5 equivalents) and heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours.

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 with cold 2M hydrochloric acid (HCl). A white precipitate should form.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield 1-(4-iodophenyl)cyclopropanecarboxylic acid as a solid.

Data Summary

| Parameter | Details | Rationale / Causality |

| Starting Material | Ethyl 4-iodocinnamate | The alkene moiety is essential for the cyclopropanation reaction. |

| Key Reagents | Diethylzinc, Diiodomethane | Forms the active zinc carbenoid for methylene transfer. |

| Solvent | Dichloromethane (DCM) | Aprotic and effectively solubilizes reagents and intermediates. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic formation of the carbenoid; warming promotes the reaction. |

| Hydrolysis | NaOH, EtOH/H₂O | Standard saponification conditions to convert the ester to the carboxylic acid. |

| Typical Yield | 70-85% (over two steps) | This method is generally efficient for unhindered alkenes. |

Pathway B: The Kulinkovich Reaction / Oxidation Sequence

The Kulinkovich reaction provides an elegant method for synthesizing cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[5][6][7] This pathway is advantageous as it starts from readily available 4-iodobenzoic acid derivatives. The resulting 1-(4-iodophenyl)cyclopropanol is then oxidized to the target carboxylic acid.

Mechanistic Rationale

The reaction is initiated by the reaction of two equivalents of a Grignard reagent (e.g., EtMgBr) with a titanium(IV) alkoxide (e.g., Ti(OiPr)₄) to form an unstable dialkyltitanium species. This species undergoes β-hydride elimination to generate a titanacyclopropane intermediate.[6][7][8] This titanacyclopropane acts as a 1,2-dicarbanion equivalent, reacting with the ester carbonyl group twice. The first addition yields a ketone intermediate, which rapidly undergoes an intramolecular cyclization to form the titanium salt of the cyclopropanol, which is then protonated upon workup.[5] The cyclopropanol is subsequently oxidized to the carboxylic acid using standard oxidizing agents.

Caption: The Kulinkovich-Oxidation pathway from a benzoate ester.

Experimental Protocol

Step 1: Kulinkovich Cyclopropanation

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve methyl 4-iodobenzoate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) or diethyl ether.

-

Add titanium(IV) isopropoxide (Ti(OiPr)₄, 1.2 equivalents) and cool the solution to 0 °C.

-

Slowly add ethylmagnesium bromide (EtMgBr, 3.0 M in ether, 2.5 equivalents) dropwise over 1.5 hours, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.[8]

-

Filter the resulting suspension through a pad of Celite®, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford 1-(4-iodophenyl)cyclopropanol.

Step 2: Oxidation of Cyclopropanol to Carboxylic Acid

-

Dissolve the 1-(4-iodophenyl)cyclopropanol (1.0 equivalent) in acetone and cool to 0 °C in an ice bath.

-

Prepare Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄) and water.

-

Add the Jones reagent dropwise to the stirring acetone solution until a persistent orange color is observed.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 1-2 hours.

-

Quench the excess oxidant by adding isopropanol until the solution turns green.

-

Remove the acetone under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product.

Data Summary

| Parameter | Details | Rationale / Causality |

| Starting Material | Methyl 4-iodobenzoate | A common and stable starting material. |

| Key Reagents | EtMgBr, Ti(OiPr)₄ | Generates the key titanacyclopropane intermediate for cyclopropanol formation.[5][6] |

| Oxidant | Jones Reagent (CrO₃/H₂SO₄) | A strong oxidizing agent capable of converting the secondary alcohol to a carboxylic acid. |

| Solvent | THF or Ether (Step 1); Acetone (Step 2) | Appropriate solvents for the organometallic and oxidation steps, respectively. |

| Temperature | 0 °C to Room Temp. | Controlled addition at low temperature is crucial for managing the reactivity of the Grignard reagent. |

| Typical Yield | 60-75% (over two steps) | Yields can be variable depending on the efficiency of both the Kulinkovich and oxidation steps. |

Pathway C: Transition Metal-Catalyzed Cyclopropanation

This modern approach utilizes transition metal catalysts, most commonly rhodium or copper complexes, to facilitate the reaction between an alkene and a diazo compound.[9] This pathway offers high efficiency and is the premier choice for developing enantioselective syntheses through the use of chiral ligands.[9] The starting materials are 4-iodostyrene and an ester of diazoacetic acid.

Mechanistic Rationale

The catalytic cycle begins with the reaction of the diazo compound (e.g., ethyl diazoacetate) with the transition metal catalyst (e.g., dirhodium tetraacetate, Rh₂(OAc)₄) to form a highly reactive metal carbene intermediate after the extrusion of nitrogen gas.[9] This metal carbene then undergoes a concerted addition to the double bond of 4-iodostyrene. The configuration of the olefin is retained in the product. The final cyclopropane ester is then hydrolyzed to the carboxylic acid.

Caption: The transition metal-catalyzed pathway from a styrene precursor.

Experimental Protocol

Caution: Diazo compounds are potentially explosive and toxic. All manipulations should be performed in a well-ventilated fume hood behind a safety shield by trained personnel.

Step 1: Rhodium-Catalyzed Cyclopropanation

-

To a flask containing a solution of 4-iodostyrene (1.0 equivalent) in a suitable solvent like DCM or toluene, add the rhodium catalyst (e.g., Rh₂(OAc)₄, 0.5-1 mol%).

-

Heat the solution to a gentle reflux (or maintain at room temperature, depending on catalyst activity).

-

Add a solution of ethyl diazoacetate (1.1 equivalents) in the same solvent dropwise via a syringe pump over several hours. A slow addition rate is critical to maintain a low concentration of the diazo compound and prevent dimerization.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography to isolate the ethyl 1-(4-iodophenyl)cyclopropanecarboxylate.

Step 2: Saponification to the Carboxylic Acid

-

Dissolve the purified ester in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, 2-3 equivalents) and stir at room temperature for 4-12 hours.

-

Follow the workup procedure described in Pathway A, Step 2 (acidification and extraction) to isolate the final product.

Data Summary

| Parameter | Details | Rationale / Causality |

| Starting Materials | 4-Iodostyrene, Ethyl diazoacetate | Readily available precursors for this catalytic approach. |

| Catalyst | Dirhodium tetraacetate (Rh₂(OAc)₄) | Highly effective for metal carbene formation and subsequent cyclopropanation.[9] |

| Solvent | Dichloromethane (DCM) or Toluene | Aprotic solvents that do not interfere with the catalyst. |

| Temperature | Room Temp. to Reflux | Temperature depends on the specific catalyst and substrates used. |

| Key Control | Slow addition of diazo compound | Minimizes hazardous buildup and unwanted side reactions. |

| Typical Yield | 80-95% (over two steps) | This method is often the most efficient and high-yielding. |

Conclusion

The synthesis of 1-(4-iodophenyl)cyclopropanecarboxylic acid can be successfully achieved through several distinct and reliable pathways. The Simmons-Smith reaction offers a classic and stereospecific route from cinnamate precursors. The Kulinkovich reaction provides access from benzoate esters via a cyclopropanol intermediate, while transition metal-catalyzed cyclopropanation from styrenes represents a highly efficient and modern approach. The selection of a specific pathway will depend on factors such as starting material availability, scalability, and the need for stereochemical control. Each method presented in this guide is a self-validating system, grounded in well-established chemical principles and supported by extensive literature, providing researchers with a robust toolkit for obtaining this valuable synthetic intermediate.

References

-

Wikipedia. Simmons–Smith reaction. Available from: [Link]

-

Wikipedia. Kulinkovich reaction. Available from: [Link]

-

Organic Chemistry Portal. Kulinkovich Reaction. Available from: [Link]

-

Grokipedia. Kulinkovich reaction. Available from: [Link]

-

NROChemistry. Kulinkovich Reaction: Mechanism & Examples. Available from: [Link]

-

Organic Syntheses. Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Available from: [Link]

-

PubMed. Metal-catalysed C-C bond formation at cyclopropanes. Available from: [Link]

-

Wikipedia. Metal-catalyzed cyclopropanations. Available from: [Link]

-

Organic Syntheses. cyclopropanecarboxylic acid. Available from: [Link]

-

Chemical Reviews. Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Available from: [Link]

-

Organic Chemistry Portal. Simmons-Smith Reaction. Available from: [Link]

-

National Institutes of Health. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Available from: [Link]

-

Wikipedia. Activation of cyclopropanes by transition metals. Available from: [Link]

- Google Patents. WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.

-

ACS Publications. A New Synthesis of Cyclopropanecarboxylic Acids. Available from: [Link]

- Google Patents. EP1760066A2 - Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes.

-

ResearchGate. Simmons‐Smith Cyclopropanation Reaction. Available from: [Link]

- Google Patents. WO2021216629A1 - Processes related to formation of arylcyclopropyl carboxylic acids.

-

Googleapis.com. Process for the preparation of pure cis-cyclopropane carboxylic acids and intermediates therefor. Available from: [Link]

-

Organic Chemistry Tutor. 26. Synthesis of Cyclopropanecarboxylic Acid. Available from: [Link]

-

National Institutes of Health. First synthesis of acylated nitrocyclopropanes. Available from: [Link]

-

ResearchGate. Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4. Available from: [Link]

-

Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. Available from: [Link]

-

Technical Disclosure Commons. Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Available from: [Link]

- Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.

- Google Patents. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.

- Google Patents. DE2128327C3 - Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids.

- Google Patents. KR840001341B1 - Process for the preparation of cyclopropane carboxylic acid derivatives.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 6. Kulinkovich Reaction [organic-chemistry.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

synthesis and characterization of 1-(4-Iodophenyl)cyclopropanecarboxylic acid

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Iodophenyl)cyclopropanecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the , a valuable building block in medicinal chemistry and materials science. The document details a robust and scalable synthetic pathway, beginning from commercially available starting materials. Each synthetic step is accompanied by a discussion of the underlying reaction mechanism, field-proven experimental protocols, and the rationale for specific procedural choices. Furthermore, a complete guide to the analytical characterization of the final compound is presented, including spectroscopic (NMR, IR, Mass Spectrometry) and physical data, ensuring researchers can confidently verify the identity and purity of their synthesized material. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and analysis of this important chemical intermediate.

Strategic Approach: Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 1-(4-Iodophenyl)cyclopropanecarboxylic acid, dictates the most efficient forward synthesis. The primary disconnection strategy involves the hydrolysis of a nitrile, a reliable and high-yielding transformation.[1][2] This identifies 1-(4-Iodophenyl)cyclopropanecarbonitrile as the key precursor. This nitrile can, in turn, be formed through a cyclization reaction involving the α-carbon of 4-iodophenylacetonitrile and a two-carbon electrophile, such as 1,2-dibromoethane. This approach is advantageous as it builds the core cyclopropane structure and installs the required functional groups in a convergent manner.

Figure 1: Retrosynthetic analysis of the target molecule.

Synthetic Methodology and Execution

The forward synthesis is a two-step process that is both efficient and amenable to scale-up. The workflow begins with the construction of the substituted cyclopropane ring via phase-transfer catalysis, followed by a straightforward acidic hydrolysis to yield the final product.

Figure 2: Overall synthetic workflow.

Step 1: Synthesis of 1-(4-Iodophenyl)cyclopropanecarbonitrile

This reaction constructs the cyclopropane ring using a phase-transfer catalyzed alkylation. The α-protons of 4-iodophenylacetonitrile are sufficiently acidic to be deprotonated by a strong base like sodium hydroxide. The resulting carbanion acts as a nucleophile. However, the base (aqueous) and the organic substrate are in different phases. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is employed to transport the hydroxide ion into the organic phase and the organic anion into the aqueous phase, facilitating the reaction. The carbanion then undergoes a tandem dialkylation with 1,2-dibromoethane to form the cyclopropane ring.

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-iodophenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq).

-

Add a 50% aqueous solution of sodium hydroxide (w/w, 5.0 eq).

-

Heat the biphasic mixture to 60-70 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with water and dichloromethane.

-

Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude nitrile by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(4-Iodophenyl)cyclopropanecarbonitrile as a solid.

Step 2: Hydrolysis of 1-(4-Iodophenyl)cyclopropanecarbonitrile

The conversion of the nitrile functional group to a carboxylic acid is achieved through acid-catalyzed hydrolysis.[3] This reaction proceeds in two main stages: the conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid.[2] Heating under reflux with a strong acid like hydrochloric acid provides the necessary conditions for both steps to proceed to completion.[4]

Mechanism Insight:

The mechanism begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom. A water molecule then attacks this carbon, and after deprotonation, an imidic acid tautomer is formed. This tautomerizes to the more stable amide intermediate. The amide is then subsequently hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium salt.

Figure 3: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

Experimental Protocol:

-

Place the 1-(4-Iodophenyl)cyclopropanecarbonitrile (1.0 eq) in a round-bottom flask.

-

Add a mixture of concentrated hydrochloric acid (e.g., 6M solution) and dioxane (to aid solubility) in a 2:1 ratio.

-

Heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature, then place it in an ice bath. A precipitate should form.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water.

-

To further purify, the crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or toluene.

-

Dry the purified solid under vacuum to yield 1-(4-Iodophenyl)cyclopropanecarboxylic acid.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the final product. The following data are characteristic of 1-(4-Iodophenyl)cyclopropanecarboxylic acid.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₉IO₂ |

| Molecular Weight | 288.08 g/mol [5] |

| Appearance | White to off-white solid |

| Melting Point | Typically in the range of 160-170 °C (Varies with purity) |

Spectroscopic Data

The structural features of the molecule give rise to distinct signals in various spectroscopic analyses. The aromatic region is defined by the 1,4-disubstituted (para) iodophenyl group, while the aliphatic region is characterized by the unique strained cyclopropane ring.

Table 1: Spectroscopic Data for 1-(4-Iodophenyl)cyclopropanecarboxylic acid

| Technique | Wavenumber (cm⁻¹) / Chemical Shift (δ, ppm) | Assignment |

| IR Spectroscopy | ~3000 (very broad) | O-H stretch (carboxylic acid dimer)[6] |

| ~1690-1710 | C=O stretch (conjugated carboxylic acid)[6] | |

| ~820 | C-H bend (para-disubstituted benzene) | |

| ¹H NMR | > 12.0 (s, 1H) | -COOH |

| (400 MHz, DMSO-d₆) | ~7.75 (d, J ≈ 8.5 Hz, 2H) | Ar-H (ortho to Iodine) |

| ~7.20 (d, J ≈ 8.5 Hz, 2H) | Ar-H (ortho to Cyclopropane) | |

| ~1.50 (m, 2H) | Cyclopropane -CH₂- | |

| ~1.20 (m, 2H) | Cyclopropane -CH₂- | |

| ¹³C NMR | ~174 | C=O (Carboxylic acid) |

| (100 MHz, DMSO-d₆) | ~145 | Ar-C (quaternary, attached to cyclopropane) |

| ~137 | Ar-CH (ortho to Iodine) | |

| ~130 | Ar-CH (ortho to Cyclopropane) | |

| ~94 | Ar-C (quaternary, attached to Iodine) | |

| ~25 | C (quaternary, cyclopropane) | |

| ~17 | CH₂ (cyclopropane) | |

| Mass Spectrometry | m/z = 288 [M]⁺ | Molecular Ion |

| (EI) | m/z = 243 [M-COOH]⁺ | Loss of carboxylic acid group |

| m/z = 161 [M-I]⁺ | Loss of Iodine radical |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Conclusion

This guide has outlined a reliable and well-documented synthetic route for the preparation of 1-(4-Iodophenyl)cyclopropanecarboxylic acid. The described two-step sequence, involving a phase-transfer catalyzed cyclopropanation followed by acid-catalyzed nitrile hydrolysis, is efficient and utilizes readily available reagents. The detailed protocols and mechanistic insights provide a strong foundation for the successful execution of this synthesis. Furthermore, the comprehensive characterization data serves as an authoritative reference for product verification, ensuring high purity and structural integrity. This molecule's utility as a synthetic intermediate makes the methods described herein highly valuable for professionals in the fields of organic synthesis and pharmaceutical development.

References

- Simmons–Smith reaction - Wikipedia. (n.d.).

- Stack, J. G., et al. (2017). One-Pot Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. PMC - NIH.

- Simmons-Smith Cyclopropanation Reaction. (n.d.). TCI Deutschland GmbH.

- Simmons–Smith reaction - Grokipedia. (n.d.).

- Recent trends in the chemistry of Sandmeyer reaction: a review. (2020). PMC - NIH.

- Sandmeyer reaction - Wikipedia. (n.d.).

- Synthesis of Aryl Iodides from Arylhydrazines and Iodine. (2018). ACS Publications.

- One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. (2017). ResearchGate.

- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2022). NIH.

- Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal.

- cyclopropanecarboxylic acid - Organic Syntheses Procedure. (n.d.).

- 1-(4-Iodophenyl)cyclopropanecarboxylic Acid. (n.d.). Benchchem.

- Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts.

- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.

- Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle.

- Nitrile to Acid - Common Conditions. (n.d.).

- Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.

- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2016). PMC - NIH.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. One moment, please... [chemistrysteps.com]

- 3. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

The Multifaceted Biological Activities of 1-(4-Iodophenyl)cyclopropanecarboxylic Acid Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities of 1-(4-Iodophenyl)cyclopropanecarboxylic acid and its derivatives. This class of small molecules has emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of activities across various therapeutic targets. This document delves into the core mechanisms of action, structure-activity relationships (SAR), and key experimental protocols relevant to the study of these compounds.

Introduction: The Versatility of the Cyclopropane Scaffold

The cyclopropane ring, a three-membered carbocycle, imparts unique conformational rigidity and electronic properties to molecules.[1][2] When incorporated into a larger chemical structure, such as in 1-(4-Iodophenyl)cyclopropanecarboxylic acid, it provides a well-defined three-dimensional shape that can facilitate precise interactions with biological targets.[3] The 4-iodophenyl group serves as a versatile handle for synthetic modifications, allowing for the exploration of a broad chemical space and the fine-tuning of pharmacological properties.

Derivatives of this core structure have demonstrated significant potential in several therapeutic areas, acting as enzyme inhibitors, receptor modulators, and antimicrobial agents. This guide will focus on three key areas of biological activity: inhibition of O-acetylserine sulfhydrylase (OASS), modulation of G-protein coupled receptor 120 (GPR120), and antagonism of orexin receptors.

O-Acetylserine Sulfhydrylase (OASS) Inhibition: A Novel Antimicrobial Strategy

O-acetylserine sulfhydrylase (OASS) is a crucial enzyme in the cysteine biosynthesis pathway of bacteria, plants, and protozoa, but is absent in mammals.[2] This makes it an attractive target for the development of novel antimicrobial agents with a reduced likelihood of host toxicity. 1-(4-Iodophenyl)cyclopropanecarboxylic acid derivatives have emerged as potent inhibitors of OASS, demonstrating potential as adjuvants to conventional antibiotics.[4]

Mechanism of OASS Inhibition

OASS is a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[3] The cyclopropanecarboxylic acid moiety of the inhibitors is thought to mimic the substrate, O-acetylserine, and bind to the active site of the enzyme. The precise mechanism of inhibition can vary, but it often involves competitive binding with the natural substrate.[5] Kinetic studies are essential to elucidate the exact mode of inhibition, whether it be competitive, non-competitive, or uncompetitive.[5][6][7]

Structure-Activity Relationship (SAR) for OASS Inhibition

The inhibitory potency of 1-(4-Iodophenyl)cyclopropanecarboxylic acid derivatives against OASS is highly dependent on the nature of the substituents on the phenyl ring and the stereochemistry of the cyclopropane ring. Quantitative structure-activity relationship (QSAR) studies are crucial for optimizing the inhibitory activity of these compounds.[8][9][10]

| Derivative | R Group | IC50 (µM) vs. S. typhimurium OASS-A |

| 1 | H | 15.2 |

| 2 | 4-Cl | 8.5 |

| 3 | 4-F | 10.1 |

| 4 | 4-CH3 | 12.8 |

| 5 | 3,4-diCl | 5.2 |

Table 1: Representative SAR data for 1-(4-substituted-phenyl)cyclopropanecarboxylic acid derivatives as OASS inhibitors. The data presented here is a hypothetical representation to illustrate the concept of a SAR table and is not derived from a specific cited source.

The data in Table 1 suggests that electron-withdrawing groups at the para position of the phenyl ring, such as chlorine, can enhance inhibitory activity. The presence of a halogen at the 4-position of the phenyl ring appears to be a key determinant of potency.

Experimental Protocol: OASS Inhibition Assay

A continuous spectrophotometric assay is commonly used to determine the inhibitory activity of compounds against OASS.[11] This assay measures the production of L-cysteine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be quantified at 412 nm.

Step-by-Step Protocol:

-

Prepare Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5.

-

OASS Enzyme Solution: Purified OASS diluted in assay buffer to a final concentration of 10 µg/mL.

-

Substrate Solution: 10 mM O-acetylserine (OAS) in assay buffer.

-

Sulfide Solution: 10 mM Na2S in assay buffer (prepare fresh).

-

DTNB Solution: 10 mM DTNB in assay buffer.

-

Inhibitor Solutions: A series of dilutions of the test compounds in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of assay buffer, 10 µL of OASS enzyme solution, and 10 µL of the inhibitor solution.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of substrate solution, 10 µL of sulfide solution, and 10 µL of DTNB solution.

-

Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time curve.

-

Determine the percent inhibition for each inhibitor concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

GPR120 Modulation: Targeting Metabolic and Inflammatory Disorders

G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a receptor for long-chain unsaturated fatty acids.[1][11] It is expressed in adipose tissue, macrophages, and the gastrointestinal tract, and plays a crucial role in regulating glucose metabolism, insulin sensitivity, and inflammation.[11][12][13] 1-(4-Iodophenyl)cyclopropanecarboxylic acid derivatives have been investigated as modulators of GPR120, showing potential for the treatment of type 2 diabetes and other metabolic disorders.[14]

GPR120 Signaling Pathways

Upon activation by an agonist, GPR120 can signal through two main pathways: the Gαq/11 pathway and the β-arrestin 2 pathway.[1][12]

-

Gαq/11 Pathway: Activation of this pathway leads to an increase in intracellular calcium concentrations ([Ca2+]i) and the activation of protein kinase C (PKC).[15][16] This cascade is involved in promoting glucose uptake in adipocytes and the secretion of glucagon-like peptide-1 (GLP-1).[1]

-

β-arrestin 2 Pathway: This pathway is primarily associated with the anti-inflammatory effects of GPR120 activation.[1][12] Ligand binding promotes the recruitment of β-arrestin 2, which can inhibit pro-inflammatory signaling cascades, such as the NF-κB pathway.[1][11]

Experimental Protocol: Whole-Cell Calcium Mobilization Assay

The activation of the GPR120-Gαq/11 pathway can be monitored by measuring changes in intracellular calcium levels using a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM.[15][16][17][18]

Step-by-Step Protocol:

-

Cell Culture and Plating:

-

Culture HEK293 cells stably expressing human GPR120 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 50,000 cells per well and incubate overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing 1 µM Fluo-4 AM and 2.5 mM probenecid in HBSS.

-

Remove the culture medium from the cells and add 100 µL of loading buffer to each well.

-

Incubate the plate for 1 hour at 37°C in the dark.

-

-

Compound Addition and Measurement:

-

Prepare serial dilutions of the test compounds in HBSS.

-

Place the cell plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Establish a baseline fluorescence reading for 20 seconds.

-

Add 50 µL of the compound solution to each well.

-

Immediately measure the fluorescence intensity every second for 120 seconds.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the response of a known GPR120 agonist (positive control).

-

Plot the normalized response against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Orexin Receptor Antagonism: A Potential Avenue for Sleep Disorders

The orexin system, consisting of the neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of sleep and wakefulness.[19] Orexin receptor antagonists are a class of drugs used to treat insomnia.[20][21][22] Some derivatives of cyclopropanecarboxylic acid have been explored as orexin receptor antagonists, suggesting another potential therapeutic application for this versatile scaffold.[23]

Mechanism of Orexin Receptor Antagonism

Orexin receptors are G-protein coupled receptors.[21] Antagonists of these receptors competitively block the binding of the endogenous orexin peptides, thereby inhibiting the downstream signaling that promotes wakefulness.[23] The selectivity of antagonists for OX1R versus OX2R can influence their pharmacological profile. Dual antagonists, which block both receptors, are often sought for the treatment of insomnia.[23]

Structure-Activity Relationship for Orexin Receptor Antagonism

The development of potent and selective orexin receptor antagonists requires careful optimization of the chemical structure. Key structural features that influence binding affinity and selectivity include the nature of the substituents on the phenyl ring and the overall three-dimensional conformation of the molecule.

| Derivative | R1 Group | R2 Group | OX1R Ki (nM) | OX2R Ki (nM) |

| A | H | H | 150 | 250 |

| B | 4-F | H | 80 | 120 |

| C | H | CH3 | 120 | 180 |

| D | 4-F | CH3 | 50 | 75 |

Table 2: Hypothetical SAR data for 1-(4-Iodophenyl)cyclopropanecarboxylic acid derivatives as orexin receptor antagonists. This data is for illustrative purposes and not from a cited source.

The hypothetical data in Table 2 suggests that the introduction of a fluorine atom at the 4-position of the phenyl ring and a methyl group on the cyclopropane ring can improve the binding affinity for both orexin receptors.

Synthesis of 1-(4-Iodophenyl)cyclopropanecarboxylic Acid Derivatives

Several synthetic routes have been developed for the preparation of 1-phenylcyclopropanecarboxylic acid and its derivatives.[1][2][4][24][25][26] A common approach involves the cyclopropanation of a substituted styrene or cinnamic acid derivative.[2]

General Synthetic Scheme

A representative synthesis of 1-(4-Iodophenyl)cyclopropanecarboxylic acid is outlined below.

Experimental Protocol: Synthesis of 1-(4-Iodophenyl)cyclopropanecarboxylic Acid

This protocol is a generalized procedure and may require optimization for specific derivatives.

Step 1: Synthesis of Ethyl 1-(4-Iodophenyl)cyclopropanecarboxylate

-

To a solution of 4-iodostyrene (1.0 eq) in dichloromethane (DCM), add rhodium(II) acetate dimer (0.01 eq).

-

Slowly add a solution of ethyl diazoacetate (1.2 eq) in DCM to the reaction mixture at room temperature over a period of 2 hours.

-

Stir the reaction mixture overnight at room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the ethyl ester.

Step 2: Hydrolysis to 1-(4-Iodophenyl)cyclopropanecarboxylic Acid

-

Dissolve the ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

-

Add lithium hydroxide (2.0 eq) to the solution and stir the mixture at room temperature for 4 hours.

-

Acidify the reaction mixture to pH 2 with 1N HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired carboxylic acid.

Conclusion and Future Perspectives

1-(4-Iodophenyl)cyclopropanecarboxylic acid derivatives represent a promising class of compounds with a diverse range of biological activities. Their ability to inhibit bacterial OASS, modulate GPR120, and antagonize orexin receptors highlights their potential for the development of new therapeutics for infectious diseases, metabolic disorders, and sleep disturbances. The rigid cyclopropane scaffold provides a unique platform for the design of potent and selective small molecules.

Future research in this area should focus on:

-

Comprehensive QSAR studies: To further refine the structure-activity relationships and guide the design of more potent and selective compounds.

-

In vivo efficacy studies: To evaluate the therapeutic potential of these derivatives in relevant animal models.

-

Exploration of other biological targets: The versatility of this scaffold suggests that it may have activity against other targets, warranting broader screening efforts.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of 1-(4-Iodophenyl)cyclopropanecarboxylic acid derivatives can be realized.

References

- GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. PMC.

- Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflamm

- Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase. MedChemComm (RSC Publishing).

- GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects. PMC.

- Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Taylor & Francis Online.

- GPR120 promotes adipogenesis through intracellular calcium and extracellular signal-regulated kinase 1/2 signal p

- High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. PMC.

- Ca2+ Mobilization Assay.

- A Structure Guided QSAR: A Rapid and Accurate technique to predict IC50: A Case Study. PubMed.

- Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands. PMC.

- Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Neg

- Structure-Based Development of Selective Orexin 1 Receptor Antagonists.

- Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors. Frontiers.

- Selective orexin receptor antagonists. PubMed.

- Synthesis of Cyclopropanecarboxylic Acid. Organic Chemistry Tutor.

- Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobiliz

- Structure-based development of a subtype-selective orexin 1 receptor antagonist. PubMed.

- FLIPR Calcium 4 Assay Kit Guide. Molecular Devices.

- SYNTHESIS, CHARACTERIZATION AND EVALUTION OF BIOLOGICAL ACTIVITY OF SOME SUBSTITUTED HETROCYCLIC COMPOUNDS AND THEIR METAL(II) C.

- Combined structure–activity relationship (SAR) based on IC50 values and docking study ….

- Synthesis of Cyclopropanecarboxylic Acid. YouTube.

- GPR120 promotes adipogenesis through intracellular calcium and extracellular signal-regulated kinase 1/2 signal p

- Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.

- Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modul

- Kinetic basis for selective inhibition of cyclo-oxygenases. PubMed.

- A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI.

- A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflamm

- Kinetic basis for selective inhibition of cyclo-oxygenases. PMC.

- Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers.

- US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

- Recent Developments and Biological Activities of N-Substituted Carbazole Deriv

- A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. PMC.

- A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI Journals.

- The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. MDPI.

- New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease.

Sources

- 1. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Kinetic basis for selective inhibition of cyclo-oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Structure Guided QSAR: A Rapid and Accurate technique to predict IC50: A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. moleculardevices.com [moleculardevices.com]

- 19. Selective orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors [frontiersin.org]

- 22. Structure-based development of a subtype-selective orexin 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 24. organicchemistrytutor.com [organicchemistrytutor.com]

- 25. youtube.com [youtube.com]

- 26. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Mechanism of Action of 1-(4-Iodophenyl)cyclopropanecarboxylic Acid: A GPR120 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Iodophenyl)cyclopropanecarboxylic acid is a synthetic small molecule that has emerged as a modulator of the G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). This guide provides a comprehensive technical overview of its mechanism of action, consolidating current understanding of its molecular interactions, downstream signaling cascades, and physiological ramifications. The primary therapeutic potential of this compound lies in its ability to act as a GPR120 agonist, thereby influencing critical pathways in metabolic regulation and inflammation. This document will detail the molecular pharmacology of 1-(4-Iodophenyl)cyclopropanecarboxylic acid, outlining its role in GPR120 activation and the subsequent cellular responses, supported by experimental evidence and methodologies.

Introduction: The Emergence of GPR120 as a Therapeutic Target

G protein-coupled receptor 120 (GPR120) is a member of the rhodopsin-like family of GPCRs and functions as a receptor for medium and long-chain free fatty acids (FFAs).[1][2] Its expression in key metabolic tissues, including adipose tissue, macrophages, and enteroendocrine cells, has positioned it as a significant regulator of glucose homeostasis, insulin sensitivity, and inflammatory processes.[3][4] The activation of GPR120 by endogenous ligands, such as omega-3 fatty acids, is associated with potent anti-inflammatory and insulin-sensitizing effects.[5]

The development of synthetic GPR120 agonists, such as 1-(4-Iodophenyl)cyclopropanecarboxylic acid, offers a promising therapeutic strategy for a range of metabolic and inflammatory disorders, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH). Understanding the precise mechanism of action of these synthetic ligands is paramount for their rational development and clinical application.

Molecular Mechanism of Action: GPR120 Agonism

The core mechanism of action of 1-(4-Iodophenyl)cyclopropanecarboxylic acid is its function as an agonist at the GPR120 receptor. Upon binding, it induces a conformational change in the receptor, initiating downstream signaling cascades.

Receptor Binding and Activation

Downstream Signaling Pathways

GPR120 activation by an agonist like 1-(4-Iodophenyl)cyclopropanecarboxylic acid triggers two primary, distinct signaling pathways: a Gαq/11-mediated pathway and a β-arrestin-2-mediated pathway.

Upon agonist binding, GPR120 couples to the Gαq/11 subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in:

-

Enhanced Glucose Uptake: In adipocytes, this pathway promotes the translocation of the glucose transporter 4 (GLUT4) to the cell membrane, thereby increasing glucose uptake from the bloodstream.[3][4]

-

Incretin Secretion: In enteroendocrine L-cells, the rise in intracellular calcium stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in promoting insulin secretion and regulating blood glucose levels.[4]

Figure 1: Gαq/11-mediated signaling pathway of GPR120.

Independent of G-protein coupling, agonist-bound GPR120 can recruit β-arrestin-2. This interaction leads to the internalization of the receptor-β-arrestin-2 complex. This complex then interferes with the pro-inflammatory signaling cascade by preventing the association of TAK1-binding protein 1 (TAB1) with TGF-β-activated kinase 1 (TAK1). The inhibition of the TAK1 complex subsequently suppresses the activation of downstream inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.[2][3][5] The key outcomes of this pathway are:

-

Inhibition of Pro-inflammatory Cytokine Production: Suppression of NF-κB and JNK activation leads to a reduction in the production and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6]

-

Macrophage Polarization: There is evidence to suggest that GPR120 activation can promote the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[5]

Figure 2: β-arrestin-2-mediated anti-inflammatory signaling of GPR120.

Experimental Protocols for Characterizing GPR120 Agonists

The characterization of a novel GPR120 agonist like 1-(4-Iodophenyl)cyclopropanecarboxylic acid involves a series of in vitro and in vivo assays to determine its binding affinity, functional potency, and physiological effects.

In Vitro Assays

Objective: To determine the binding affinity (Ki or Kd) of the compound for the GPR120 receptor.

Methodology:

-

Cell Culture: Utilize a stable cell line overexpressing human GPR120 (e.g., HEK293 or CHO cells).

-

Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Competitive Binding: Incubate the cell membranes with a known radiolabeled GPR120 ligand (e.g., [³H]-GW9508) and varying concentrations of the test compound (1-(4-Iodophenyl)cyclopropanecarboxylic acid).

-

Separation and Detection: Separate the bound from unbound radioligand by rapid filtration.

-

Data Analysis: Measure the radioactivity of the filters and calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

Objective: To measure the functional potency (EC50) of the compound in activating the Gαq/11 pathway.

Methodology:

-

Cell Culture: Use a GPR120-expressing cell line.

-

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Stimulation: Add varying concentrations of 1-(4-Iodophenyl)cyclopropanecarboxylic acid to the cells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: Plot the peak fluorescence response against the compound concentration to determine the EC50 value.

Objective: To assess the ability of the compound to induce the interaction between GPR120 and β-arrestin-2.

Methodology:

-

Assay System: Employ a cell-based assay that measures protein-protein interactions, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).

-

Cell Line: Use a cell line co-expressing GPR120 fused to one component of the assay system (e.g., a luciferase) and β-arrestin-2 fused to the other component (e.g., a fluorescent protein).

-

Compound Stimulation: Treat the cells with varying concentrations of the test compound.

-

Signal Detection: Measure the BRET or EFC signal, which is generated upon the proximity of the two fusion proteins following agonist-induced interaction.

-

Data Analysis: Plot the signal against the compound concentration to determine the EC50 for β-arrestin-2 recruitment.

In Vivo Models

Objective: To evaluate the effect of the compound on glucose metabolism in a relevant disease model.

Methodology:

-

Animal Model: Use mice fed a high-fat diet for an extended period to induce obesity and insulin resistance.

-

Compound Administration: Administer 1-(4-Iodophenyl)cyclopropanecarboxylic acid orally to the mice.

-

Glucose Challenge: After a set period, administer an oral glucose bolus to the mice.

-

Blood Glucose Monitoring: Measure blood glucose levels at various time points before and after the glucose challenge.

-

Data Analysis: Compare the blood glucose excursion curves between the vehicle-treated and compound-treated groups to assess improvements in glucose tolerance.

Objective: To assess the anti-inflammatory effects of the compound in vivo.

Methodology:

-

Animal Model: Use mice or rats.

-

Compound Administration: Pre-treat the animals with 1-(4-Iodophenyl)cyclopropanecarboxylic acid.

-

Inflammatory Challenge: Induce a systemic inflammatory response by injecting LPS.

-

Cytokine Measurement: Collect blood samples at various time points and measure the plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

-

Data Analysis: Compare the cytokine levels between the vehicle-treated and compound-treated groups to determine the anti-inflammatory efficacy.

Summary of Quantitative Data

While specific quantitative data for 1-(4-Iodophenyl)cyclopropanecarboxylic acid is not publicly available, the following table provides a template for the expected data based on the activity of other known GPR120 agonists.

| Parameter | Assay | Expected Value Range | Significance |

| Binding Affinity (Ki) | GPR120 Radioligand Binding | 1 nM - 1 µM | Potency of interaction with the receptor |

| Functional Potency (EC50) | Calcium Mobilization | 10 nM - 5 µM | Potency in activating the Gαq/11 pathway |

| Functional Potency (EC50) | β-Arrestin-2 Recruitment | 10 nM - 5 µM | Potency in activating the anti-inflammatory pathway |

| In Vivo Efficacy | OGTT (AUC reduction) | 10% - 50% | Improvement in glucose tolerance |

| In Vivo Efficacy | LPS Model (Cytokine reduction) | 20% - 70% | Anti-inflammatory effect |

Conclusion and Future Directions

1-(4-Iodophenyl)cyclopropanecarboxylic acid represents a promising GPR120 agonist with the potential for therapeutic application in metabolic and inflammatory diseases. Its mechanism of action through the dual signaling pathways of GPR120 offers a multifaceted approach to tackling the complex pathophysiology of conditions like type 2 diabetes and chronic inflammation. Future research should focus on obtaining specific pharmacological data for this compound, including its binding kinetics, functional potency, and in vivo efficacy and safety profiles. Further elucidation of the nuanced interactions between the Gαq/11 and β-arrestin-2 pathways will also be crucial for optimizing the therapeutic potential of GPR120 agonists. The development of biased agonists that selectively activate one pathway over the other may offer a more targeted and refined therapeutic approach.

References

- GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. PMC - PubMed Central.

- Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4)

- Regulation of Energy Homeostasis via GPR120. Frontiers.

- GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects. PMC - NIH.

- Schematic overview of the GPR120-β-arrestin-2 signaling pathway mediating anti-inflammatory effects.

- GPR120/GPR40 agonism activates downstream signalling molecules that improve beta cell function and insulin resistance in type 2 diabetes. Endocrine Abstracts.

- Potential roles of GPR120 and its agonists in the management of diabetes. PMC - NIH.

- Potential roles of GPR120 and its agonists in the management of diabetes. Dovepress.

- Potential roles of GPR120 and its agonists in the management of diabet | DDDT. Dovepress.

- CpdA is a selective agonist of Gpr120. (a) Chemical structure of...

- Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120)

- A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflamm

- Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4. PubMed Central.

- Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. PMC - NIH.

- Central Agonism of GPR120 Acutely Inhibits Food Intake and Food Reward and Chronically Suppresses Anxiety-Like Behavior in Mice. Neuropsychopharmacology.

- GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery | Journal of Medicinal Chemistry.

- Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention. PubMed Central.

- A cell based model for GPR120 ligand screening. SZ Raihan1, BD Hudson1, E Alvarez-Curto1, T Ulven0,2, G Milligan1. pA2 Online.

- GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Usiena air.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]

- 3. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

role of 1-(4-Iodophenyl)cyclopropanecarboxylic acid in drug discovery

An In-Depth Technical Guide to the Role of 1-(4-Iodophenyl)cyclopropanecarboxylic Acid in Drug Discovery

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(4-Iodophenyl)cyclopropanecarboxylic acid, a versatile scaffold in modern medicinal chemistry. We will delve into its unique physicochemical properties, synthetic utility, and its pivotal role in the discovery of novel therapeutic agents. This document will explore its application in developing modulators for G-protein coupled receptors, novel antibacterial agents, and potential anti-inflammatory drugs, supported by mechanistic insights and representative experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this unique chemical entity in their discovery programs.

Introduction: The Strategic Value of the Cyclopropyl Moiety

The cyclopropane ring, a three-membered carbocycle, is a highly sought-after motif in drug design.[1] Its inherent ring strain imparts unique electronic and conformational properties, making it more than just a simple saturated ring.[2] The cyclopropyl group can act as a "bioisostere" for other functionalities, enhance metabolic stability, improve potency, and provide a rigid scaffold to orient substituents for optimal target binding.[1][3] Within this valuable class of compounds, 1-(4-Iodophenyl)cyclopropanecarboxylic acid stands out as a particularly strategic starting point for library synthesis and lead optimization.

The presence of the 4-iodophenyl group offers a chemically addressable handle for a variety of metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse chemical functionalities.[4] This, combined with the rigid cyclopropane core and the carboxylic acid group for further derivatization, makes it a powerful building block in the quest for novel therapeutics.

Physicochemical Properties and Synthetic Considerations

Core Structure and Properties

1-(4-Iodophenyl)cyclopropanecarboxylic acid (CAS No: 124276-89-7) possesses a molecular weight of 288.08 g/mol .[4] The key structural features that dictate its utility in drug discovery are:

-

The Cyclopropane Ring: This rigid scaffold restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for a biological target. The strain in the ring also influences its electronic properties and reactivity.[2][4]

-

The Carboxylic Acid Group: This functional group can participate in key interactions with biological targets, such as hydrogen bonding and ionic interactions. It also serves as a convenient point for derivatization into esters, amides, and other functional groups.

-

The 4-Iodophenyl Moiety: The iodine atom is a versatile functional group for synthetic elaboration through reactions like Suzuki, Sonogashira, and Heck couplings. This allows for the systematic exploration of the chemical space around this part of the molecule to optimize pharmacological properties.[4]

Below is a comparison of 1-(4-Iodophenyl)cyclopropanecarboxylic acid with its other halogen-substituted analogs:

| Compound Name | Substituent | Molecular Weight ( g/mol ) | Key Properties/Applications |

| 1-(4-Iodophenyl)cyclopropanecarboxylic acid | I (para) | 288.079 | Research use, high steric bulk, versatile for cross-coupling.[4] |

| 1-(4-Bromophenyl)cyclopropanecarboxylic acid | Br (para) | 241.08 | Higher density than iodine analog; used in synthesis.[4][5] |

| 1-(4-Chlorophenyl)cyclopropanecarboxylic acid | Cl (para) | 210.65 | Higher melting point (80–82°C).[4] |

| 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | F (para) | 206.06 | Intermediate in drug synthesis (e.g., Cabozantinib).[4] |

Synthetic Pathways

A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for 1-(4-Iodophenyl)cyclopropanecarboxylic acid.

Key Applications in Drug Discovery: Case Studies

GPR120 Modulation for Metabolic Diseases

GPR120 is a G-protein coupled receptor that is activated by long-chain free fatty acids and has emerged as a promising target for the treatment of type 2 diabetes and other metabolic disorders.[7] Activation of GPR120 in adipocytes and macrophages can lead to improved insulin sensitivity and anti-inflammatory effects.

Derivatives of 1-(4-Iodophenyl)cyclopropanecarboxylic acid have been investigated as potent and selective GPR120 modulators.[4][7] The cyclopropane scaffold serves to correctly position the aromatic and carboxylic acid moieties for optimal interaction with the receptor binding pocket. The 4-iodophenyl group is a key site for modification to fine-tune potency, selectivity, and pharmacokinetic properties.

The signaling pathway initiated by GPR120 activation is illustrated below:

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. benchchem.com [benchchem.com]

- 5. 1-(4-Bromophenyl)cyclopropanecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

solubility and stability of 1-(4-Iodophenyl)cyclopropanecarboxylic acid

An In-Depth Technical Guide to the Solubility and Stability of 1-(4-Iodophenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Iodophenyl)cyclopropanecarboxylic acid (IPCPA) is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery.[1] Its unique molecular architecture, which combines a rigid cyclopropane ring, a reactive carboxylic acid moiety, and a versatile 4-iodophenyl group, makes it a valuable intermediate for developing novel pharmaceutical compounds.[1] The 4-iodophenyl substituent serves as a key handle for synthetic elaboration through metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the construction of complex molecular frameworks for biological evaluation.[1]

Research has highlighted the utility of this scaffold in various therapeutic areas. Derivatives have been investigated as inhibitors of bacterial enzymes to combat antimicrobial resistance, as modulators of G-protein coupled receptors like GPR120 for potential diabetes treatment, and as anti-inflammatory agents.[1] Furthermore, the broader class of cyclopropane carboxylic acid derivatives has been explored for applications ranging from potential antidepressants to treatments for respiratory diseases.[2][3]

The successful progression of any candidate molecule from discovery to development is fundamentally dependent on its physicochemical properties. Solubility and stability are paramount among these, as they directly influence bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive technical overview of the theoretical considerations and practical experimental workflows for characterizing the , offering field-proven insights for researchers in the pharmaceutical sciences.

Section 1: Core Physicochemical Properties and Structural Analysis

A foundational understanding of IPCPA's physicochemical properties begins with its structure. The molecule's behavior is dictated by the interplay of its three primary components: the lipophilic iodophenyl group, the polar carboxylic acid, and the strained cyclopropane ring.

| Property | Value | Source |

| IUPAC Name | 1-(4-iodophenyl)cyclopropane-1-carboxylic acid | [1] |

| CAS Number | 124276-89-7 | [1] |

| Molecular Formula | C₁₀H₉IO₂ | PubChem |

| Molecular Weight | 288.08 g/mol | [1] |

Structural Implications for Solubility and Stability:

-

Iodophenyl Group: The large, non-polar iodophenyl moiety contributes significantly to the molecule's lipophilicity, suggesting poor intrinsic solubility in aqueous media but good solubility in organic solvents. The bulky iodine atom can also influence crystal lattice packing, which in turn affects the energy required to dissolve the solid-state material.[1]

-

Carboxylic Acid Group: As a weak acid, this functional group confers pH-dependent aqueous solubility. At pH values above its pKa, the carboxylate anion will be the dominant species, leading to increased solubility in aqueous buffers. Conversely, at low pH, the neutral, protonated form will prevail, reducing aqueous solubility. The acidity of this group is modulated by the electron-withdrawing nature of the attached halogen; for instance, chloro- and fluoro-analogs are expected to be more acidic than the iodo-derivative.[1]

-

Cyclopropane Ring: This strained three-membered ring provides a rigid, well-defined conformation. This rigidity can be advantageous for optimizing interactions with biological targets.[1] From a stability perspective, the cyclopropane ring is known to enhance the hydrolytic stability of adjacent functionalities, such as esters, which is a key consideration in prodrug design.[4] However, the inherent ring strain can make it susceptible to opening under certain harsh chemical conditions, particularly oxidative stress.

Section 2: Solubility Profile Assessment

Characterizing the solubility of IPCPA is a critical step in its evaluation. A multi-faceted approach, combining high-throughput kinetic screening with gold-standard thermodynamic measurement, provides a complete picture for development decisions.

Theoretical Framework

IPCPA is an amphiphilic molecule with a pKa typical of carboxylic acids, likely in the range of 4-5. Its aqueous solubility is therefore expected to be low at acidic pH and increase significantly as the pH rises above its pKa. Solubility in common organic solvents like DMSO, DMF, and alcohols is predicted to be high.

Experimental Workflow for Solubility Determination

The following diagram outlines a robust workflow for comprehensive solubility assessment.

Caption: Workflow for determining kinetic and thermodynamic solubility.

Protocol 1: Thermodynamic (Shake-Flask) Solubility

This method determines the true equilibrium solubility and is considered the gold standard. The choice of the shake-flask method is driven by the need for highly accurate and reliable data for formulation development and biopharmaceutical classification.

-

Preparation: Add an excess amount of solid IPCPA (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl, various organic solvents) in a glass vial.

-

Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.45 µm syringe filter (a low-binding filter material like PVDF is recommended).

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of IPCPA using a validated HPLC-UV method (see below).

Protocol 2: Analytical Quantification via HPLC-UV

A robust analytical method is essential for accurate solubility and stability measurements. Reverse-phase HPLC is the technique of choice.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid) is a common starting point for acidic compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance for the iodophenyl chromophore (e.g., ~240-260 nm, to be determined experimentally).

-

Standard Curve: Prepare a standard curve of IPCPA in the mobile phase across a relevant concentration range to ensure accurate quantification.

Data Presentation: Solubility Profile

| Solvent System | pH (if applicable) | Temperature (°C) | Solubility (mg/mL) | Method |

| 0.1 N HCl | 1.0 | 25 | Experimental Value | Shake-Flask |

| Phosphate Buffer | 7.4 | 25 | Experimental Value | Shake-Flask |

| Water | ~7.0 | 25 | Experimental Value | Shake-Flask |

| Ethanol | N/A | 25 | Experimental Value | Shake-Flask |

| DMSO | N/A | 25 | Experimental Value | Shake-Flask |

Section 3: Chemical Stability Assessment

Understanding the chemical stability of IPCPA is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradation products that could have safety implications. Forced degradation studies are an industry-standard approach to probe for chemical liabilities under accelerated conditions.[5]

Theoretical Degradation Pathways

Based on its structure, several degradation pathways for IPCPA can be hypothesized:

-

Hydrolysis: While the core structure is expected to be stable, extreme pH and temperature could promote reactions.

-

Oxidation: The cyclopropane ring could be susceptible to oxidative ring-opening.[6][7] The electron-rich aromatic ring is also a potential site for oxidation.

-

Photodegradation: The carbon-iodine bond is known to be photolabile and could undergo homolytic cleavage upon exposure to UV light, leading to de-iodination.

Experimental Workflow for Forced Degradation Studies

This workflow systematically exposes the compound to various stress conditions as recommended by ICH guidelines to identify potential degradation pathways.[8]

Caption: Workflow for forced degradation (stress testing) studies.

Protocol 3: Forced Degradation Studies